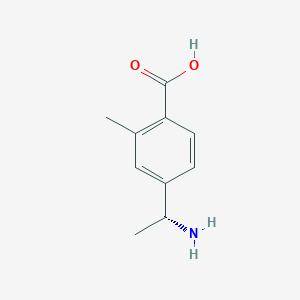![molecular formula C8H9ClN4 B13514595 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is a chemical compound with the molecular formula C8H9ClN4. It is a derivative of cyclopenta[b]pyridine, characterized by the presence of an azido group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride typically involves the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated by a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Aplicaciones Científicas De Investigación
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinase FGFR1 by binding to the active site of the enzyme, thereby preventing its activity . The compound’s azido group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Comparación Con Compuestos Similares
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound is structurally similar and is used as a corrosion inhibitor.
2,3-cyclopentenopyridine: Another similar compound used in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Uniqueness
7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. Its derivatives also exhibit a wide range of biological activities, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H9ClN4 |
|---|---|
Peso molecular |
196.64 g/mol |
Nombre IUPAC |
7-azido-6,7-dihydro-5H-cyclopenta[b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-12-11-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4H2;1H |
Clave InChI |
CHGPHNBBYZKSEB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1N=[N+]=[N-])N=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


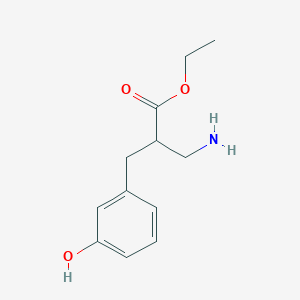
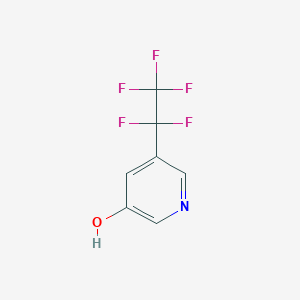
![tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)

![2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13514527.png)
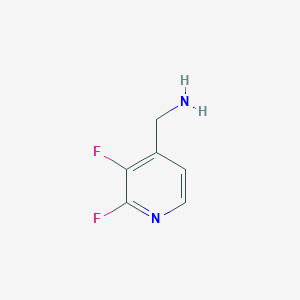
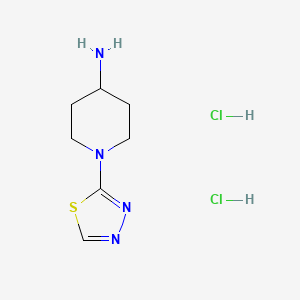
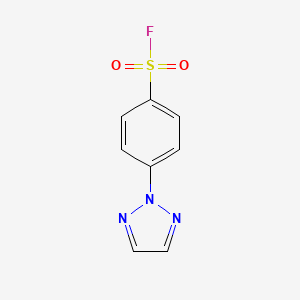
![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)
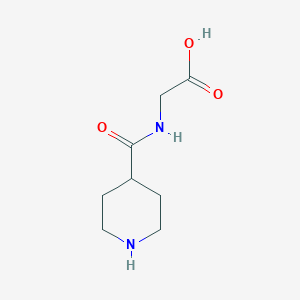
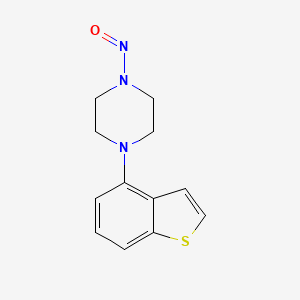
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
amine dihydrochloride](/img/structure/B13514561.png)
